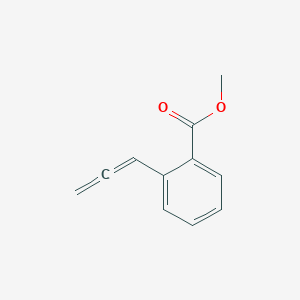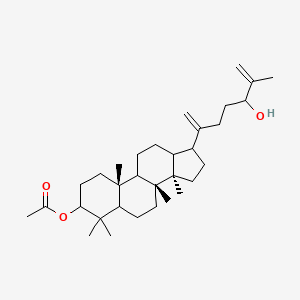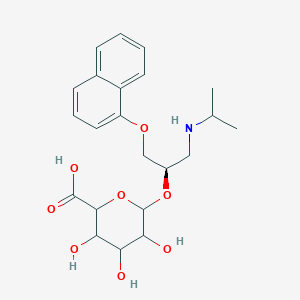![molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMLD010509 is a small-molecule compound known for its potent inhibitory activity against the oncogenic translation program, particularly in multiple myeloma cells. It is a rocaglate natural product that has shown significant promise in scientific research due to its ability to selectively inhibit key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1 .
Vorbereitungsmethoden
The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .
Analyse Chemischer Reaktionen
CMLD010509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CMLD010509 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used in studies related to the inhibition of translation initiation and the investigation of oncogenic pathways.
Biology: CMLD010509 is employed in research on multiple myeloma and other cancers, where it has shown efficacy in reducing tumor burden and inducing apoptosis in cancer cells
Wirkmechanismus
CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
CMLD010509 is unique in its high specificity and potency as an inhibitor of the oncogenic translation program. Similar compounds include other rocaglate derivatives and inhibitors of translation initiation. CMLD010509 stands out due to its low IC50 values for multiple myeloma cell lines and its ability to induce apoptosis without significant cytotoxicity to normal cells . Other similar compounds include:
Rocaglamide: Another rocaglate derivative with similar inhibitory activity.
Silvestrol: A natural product that inhibits translation initiation but with different molecular targets.
Hippuristanol: An inhibitor of eIF4A, another component of the translation initiation complex.
CMLD010509’s unique mechanism of action and high specificity make it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H26BrNO7 |
|---|---|
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
InChI-Schlüssel |
VVCMGKRXILWBQB-PXIJUOARSA-N |
Isomerische SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


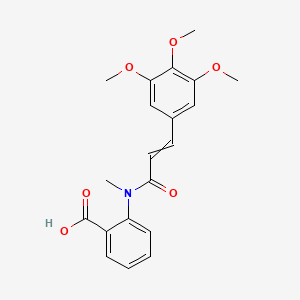

![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
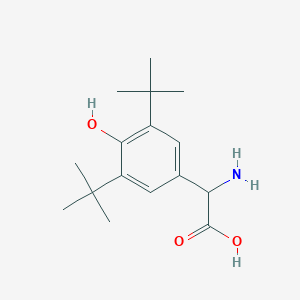

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
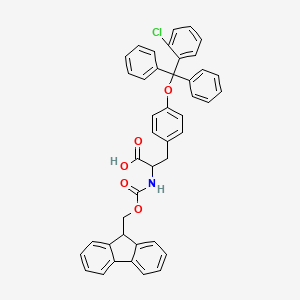
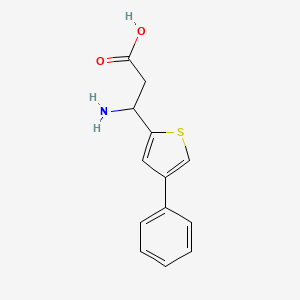
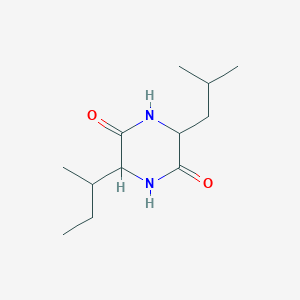
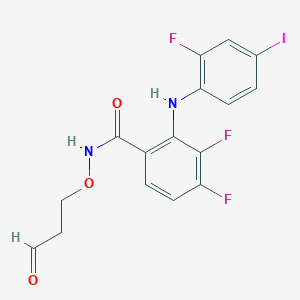
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
